1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone
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Overview
Description
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.261 g/mol . This compound is characterized by its pyrimidine ring substituted with a morpholine and a methyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-chloropyrimidine and morpholine.
Reaction Conditions: The reaction between 4-methyl-2-chloropyrimidine and morpholine is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.
Scientific Research Applications
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methyl-2-morpholin-4-ylpyrimidine and 4-methyl-2-chloropyrimidine share structural similarities.
Properties
IUPAC Name |
1-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-10(9(2)15)7-12-11(13-8)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCWJESBRPGZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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